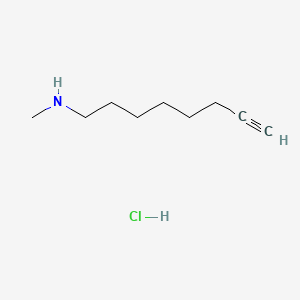

Methyl-oct-7-ynyl-amine hydrochloride

Description

Methyl-oct-7-ynyl-amine hydrochloride (CAS: 14502-43-3) is an aliphatic amine hydrochloride featuring a terminal alkyne group (C≡C) at the 7th position of an eight-carbon chain and a methyl-substituted amine group. Its molecular formula is C₉H₁₆ClN (assuming N-methyl substitution; however, the exact structure requires clarification due to naming ambiguities in available literature). Key properties include a predicted pKa of 10.60 ± 0.10, indicative of moderate basicity, and a boiling point of 182.5 ± 23.0 °C . This compound is structurally characterized by its linear hydrocarbon chain with a triple bond, distinguishing it from cyclic or aromatic amines.

Properties

Molecular Formula |

C9H18ClN |

|---|---|

Molecular Weight |

175.70 g/mol |

IUPAC Name |

N-methyloct-7-yn-1-amine;hydrochloride |

InChI |

InChI=1S/C9H17N.ClH/c1-3-4-5-6-7-8-9-10-2;/h1,10H,4-9H2,2H3;1H |

InChI Key |

VGVDDYVHDILJAW-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCCCCC#C.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes critical distinctions between Methyl-oct-7-ynyl-amine hydrochloride and related amine hydrochlorides:

Physicochemical Properties

Pharmacological and Industrial Relevance

- Methyl-oct-7-ynyl-amine HCl: Potential applications in organic synthesis as a building block for alkynyl-substituted amines. No direct pharmacological data are available in the provided evidence.

- 7-Methoxy-thiochroman-3-ylamine HCl: Structural similarity to thiazolidinones () suggests possible bioactivity in antimicrobial or anti-inflammatory contexts .

- 7-Aminomethyl-2-Methylindazole HCl: Indazole derivatives are prevalent in drug discovery (e.g., kinase inhibitors), though specific uses for this compound are undocumented .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl-oct-7-ynyl-amine hydrochloride, and how can researchers ensure reproducibility?

- Methodology : The compound can be synthesized via alkylation of oct-7-yn-1-amine with methyl chloride in the presence of a base like sodium hydroxide under controlled temperature (e.g., 0–5°C) to minimize side reactions. Purification via recrystallization or column chromatography is critical to achieving >95% purity. Reproducibility requires strict adherence to reaction stoichiometry, solvent choice (e.g., anhydrous THF), and inert atmosphere conditions .

- Key Parameters : Monitor reaction progress using TLC or GC-MS. Characterize the final product via H/C NMR and FT-IR to confirm the absence of unreacted starting materials .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodology : Use NIOSH/MSHA-approved respirators for aerosol protection, nitrile gloves resistant to amines, and chemical safety goggles. Work in a fume hood to avoid inhalation. Contaminated surfaces must be deactivated with dilute acetic acid before disposal .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Conduct regular stability tests using HPLC to detect degradation products .

Q. How can researchers validate the identity and purity of this compound?

- Methodology : Combine spectroscopic techniques (NMR, IR) with chromatographic methods (HPLC, GC-MS). Compare melting points and spectral data with literature values. For purity assessment, use elemental analysis or mass spectrometry to detect trace impurities (e.g., residual solvents or byproducts) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) between studies be resolved?

- Methodology : Investigate solvent effects (e.g., DMSO vs. CDCl), concentration-dependent aggregation, or pH variations in the sample. Perform 2D NMR (COSY, HSQC) to confirm assignments. Cross-validate with computational chemistry tools (DFT calculations) to predict expected shifts .

- Contradiction Analysis : If discrepancies persist, assess sample purity via X-ray crystallography or high-resolution mass spectrometry (HRMS) to rule out polymorphic forms or co-crystallized solvents .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

- Methodology : Transition from batch to continuous flow reactors to enhance mixing and heat transfer. Use catalysts like phase-transfer agents (e.g., tetrabutylammonium bromide) to accelerate alkylation. Conduct DoE (Design of Experiments) to optimize variables: temperature (20–40°C), pressure, and reactant molar ratios (1:1.2 amine:methyl chloride) .

- Scale-Up Challenges : Address exothermic reactions by implementing cooling loops. Validate scalability with pilot batches and characterize intermediates via in-line PAT (Process Analytical Technology) tools .

Q. How do structural modifications (e.g., altering alkyl chain length) impact the compound’s bioactivity?

- Methodology : Synthesize analogs (e.g., hexyl or heptyl variants) and compare their binding affinities using SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry). Assess cellular uptake via fluorescence tagging and confocal microscopy. Corrogate structure-activity relationships (SAR) with computational docking studies .

- Data Interpretation : Address contradictions in bioassay results by standardizing assay conditions (e.g., cell line viability, incubation time) and including positive/negative controls .

Q. What analytical approaches resolve stability issues under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Use UPLC-QTOF to identify degradation products (e.g., hydrolysis of the amine group). Adjust formulation buffers (e.g., citrate vs. phosphate) to enhance shelf-life .

- Mechanistic Insights : Employ kinetic modeling (e.g., Arrhenius plots) to predict degradation pathways. Explore lyophilization for long-term storage if aqueous instability is observed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.